molecular formula C10H14N2O2 B2837524 1-(2-Hydroxy-2-phenylethyl)-3-methylurea CAS No. 854655-76-8

1-(2-Hydroxy-2-phenylethyl)-3-methylurea

Cat. No.: B2837524
CAS No.: 854655-76-8
M. Wt: 194.234
InChI Key: CSKONNXSUJUWMR-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-phenylethyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxy group and a phenylethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea typically involves the reaction of 2-phenylethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5CH2CH2OH+CH3NCOC6H5CH2CH2NHCONHCH3\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCONHCH}_3 C6​H5​CH2​CH2​OH+CH3​NCO→C6​H5​CH2​CH2​NHCONHCH3​

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction. The reaction mixture is typically heated to a specific temperature to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-phenylethyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the urea moiety.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(2-oxo-2-phenylethyl)-3-methylurea.

    Reduction: Formation of 1-(2-hydroxy-2-phenylethyl)-3-methylamine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

1-(2-Hydroxy-2-phenylethyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea involves its interaction with specific molecular targets. The hydroxy group and the urea moiety play crucial roles in binding to these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Hydroxy-2-phenylethyl)-3-methylurea can be compared with other similar compounds such as:

    1-(2-Hydroxy-2-phenylethyl)-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Hydroxy-2-phenylethyl)-3-phenylurea: Contains a phenyl group instead of a methyl group.

    1-(2-Hydroxy-2-phenylethyl)-3-butylurea: Contains a butyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-10(14)12-7-9(13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKONNXSUJUWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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